

cimifugin sources *Saposhnikovia divaricata* *Cimicifuga racemosa*

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Compound Focus: Cimifugin

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Quantitative Data on Cimifugin's Pharmacological Effects

The table below summarizes the key experimental findings and potency of **cimifugin** across various models.

Model System	Biological Effect	Key Findings / Mechanism	Potency / Effective Concentration
FITC-induced Atopic Dermatitis (Mouse Model) [1]	Suppresses allergic inflammation	↓ TSLP and IL-33; ↑ expression of tight junction proteins (CLDN1, occludin); restored epithelial barrier function.	Significant suppression observed in initial sensitization stage.
Human Gastric Cancer Cell Line (MKN28) [2]	Anti-proliferative, Anti-migration, Anti-invasion	Inhibited cell proliferation, migration, and invasion; modulated metabolic pathways (folate biosynthesis, glutathione metabolism).	IC ₅₀ not specified; effective concentrations used: 0, 40, 80, 160, 320, 640, 1280 μM.
Immortalized Human Epidermal	<i>In vitro</i> confirmation of	↓ TSLP/IL-33; ↑ tight junction proteins; effect diminished	Consistent with <i>in vivo</i> results.

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Cells (HaCaT) [1]	anti-inflammatory mechanism	when CLDN1 was knocked down with siRNA.	

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are the methodologies from pivotal studies.

Protocol for Assessing Anti-Allergic Inflammation (in vivo and in vitro)

This protocol is based on the study demonstrating **cimifugin**'s effect on atopic dermatitis [1].

- **Animal Model Establishment:**
 - Mice are sensitized and challenged with FITC (fluorescein isothiocyanate) to induce a type 2 atopic dermatitis (AD) model.
 - To study the initial stage, mice are only sensitized with FITC.
- **Drug Administration:**
 - **Cimifugin** is administered to the mice during the initial sensitization stage.
- **ELISA:**
 - Cytokine levels (TSLP and IL-33) in skin tissues or cell culture supernatants are quantified using commercial ELISA kits.
- **Western Blot:**
 - Protein extracts from skin tissues or HaCaT cells are separated by SDS-PAGE.
 - Membranes are probed with primary antibodies against tight junction proteins (CLDN1, occludin, CLDN1), followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence system.
- **siRNA Interference:**
 - HaCaT cells are transfected with CLDN1-specific siRNA to knock down its expression.
 - The TSLP levels are measured again after **cimifugin** treatment to confirm the mechanism depends on tight junction restoration.
- **Immunohistochemistry/Immunofluorescence:**

- Tissue sections or cultured cells are fixed, permeabilized, and incubated with antibodies against TJ proteins. Visualization is performed under a microscope.

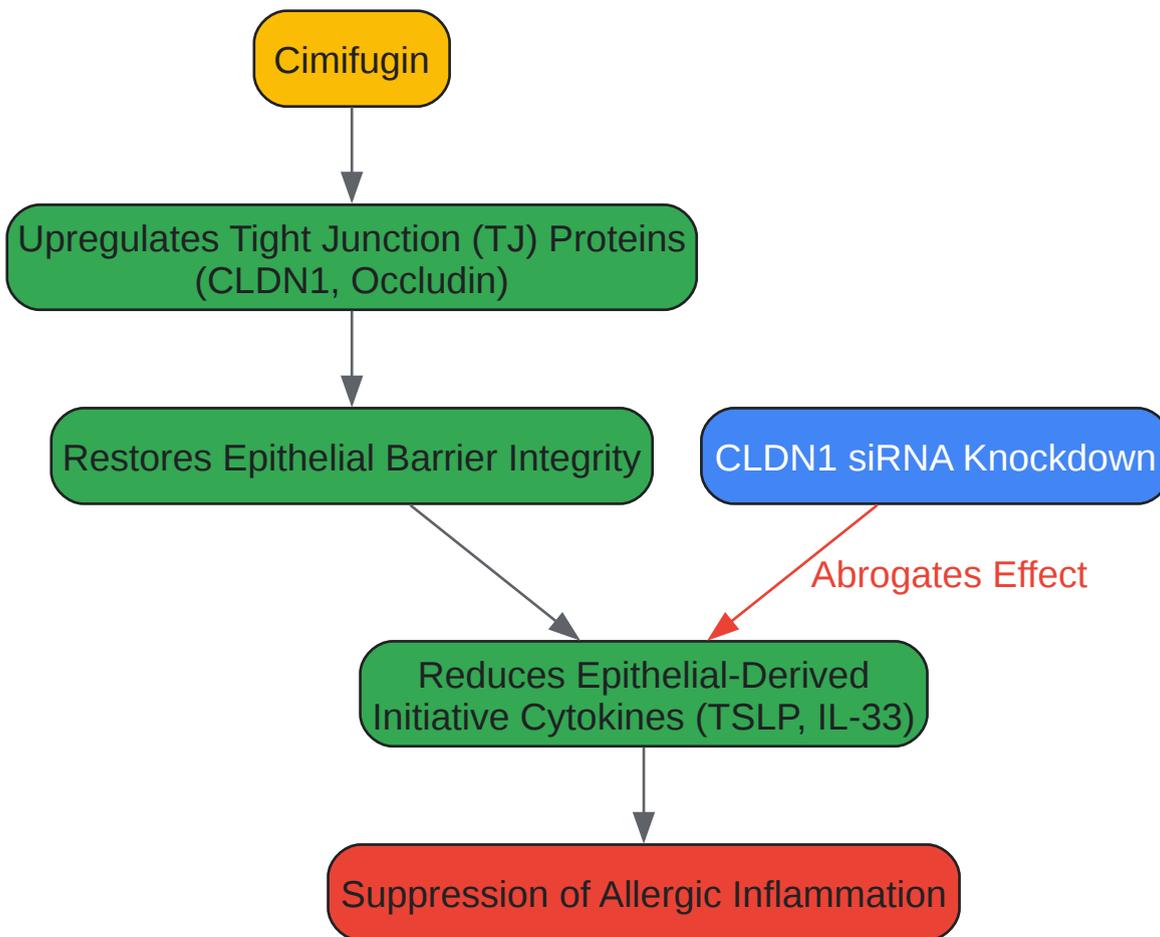
Protocol for Assessing Anti-Cancer Activity in GC Cells

This protocol is derived from the 2024 study on **cimifugin**'s effects on gastric cancer [2].

- **Cell Line and Culture:**
 - Human gastric cancer cells (MKN28) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
- **Cell Proliferation Assay (CCK-8):**
 - Cells are seeded into a 96-well plate and treated with a gradient of **cimifugin** concentrations (e.g., 0, 40, 80, 160, 320, 640, 1280 μM) for 24 and 72 hours.
 - CCK-8 reagent (10 μL) is added to each well and incubated for 2 hours.
 - The absorbance is measured at 450 nm using a microplate reader.
- **Proliferation Assay (EdU Flow Cytometry):**
 - Cells treated with **cimifugin** are incubated with an EdU (5-ethynyl-2'-deoxyuridine) working solution.
 - After fixation and washing, cells are analyzed using a flow cytometer to measure the percentage of EdU-positive proliferating cells.
- **Cell Migration and Invasion Assay:**
 - **Migration:** **Cimifugin**-treated cells are seeded into the upper chamber of a Transwell insert without matrix coating.
 - **Invasion:** The upper chamber is pre-coated with Matrigel to simulate the extracellular matrix.
 - For both assays, complete medium is added to the lower chamber as a chemoattractant. After incubation (72 hours at 160 μM **cimifugin**, as per the study), cells on the upper surface are removed. Cells that migrated/invaded to the lower surface are fixed, stained with 0.1% crystal violet, imaged, and dissolved in acetic acid for absorbance measurement at 562 nm.

Cimifugin's Core Mechanism of Action Against Allergic Inflammation

The following diagram illustrates the primary anti-allergic inflammation mechanism of **cimifugin**, as revealed through the research [1].



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Cimifugin's anti-allergic mechanism relies on tight junction upregulation.

Future Research and Clinical Implications

- **Multi-Targeting Potential in Cancer:** Beyond allergy, **cimifugin** shows promise in modulating cancer metabolism. A 2024 study identified **AKR1C2**, **MAOB**, and **PDE2A** as key targets in gastric cancer, suggesting a multi-target strategy against metabolic reprogramming in the tumor microenvironment [2].
- **Biosynthesis Advances:** Very recent research has successfully resolved the complete biosynthetic pathway of **cimifugin's** precursor, **prim-O-glucosylcimifugin (POG)**, in *Saposhnikovia divaricata* [3]. This breakthrough paves the way for metabolic engineering and sustainable production of these valuable compounds.

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References

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